molecular formula C17H13F2NO2 B6709775 N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide

Cat. No.: B6709775
M. Wt: 301.29 g/mol
InChI Key: JCGZFNAWTXDUCS-UHFFFAOYSA-N
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Description

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide: is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indene moiety, along with difluoro and hydroxy functional groups attached to a benzamide backbone

Properties

IUPAC Name

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO2/c18-11-5-6-12(21)15(19)14(11)17(22)20-16-10-7-8-3-1-2-4-9(8)13(10)16/h1-6,10,13,16,21H,7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGZFNAWTXDUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2NC(=O)C3=C(C=CC(=C3F)O)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Indene Formation: The indene moiety can be synthesized via Friedel-Crafts alkylation or acylation reactions.

    Introduction of Difluoro and Hydroxy Groups: These functional groups can be introduced through selective fluorination and hydroxylation reactions.

    Amide Bond Formation: The final step involves coupling the synthesized intermediate with 2,6-difluorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving cyclopropane and indene derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The difluoro and hydroxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-hydroxyoxolane-3-carboxamide
  • N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide

Uniqueness

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2,6-difluoro-3-hydroxybenzamide stands out due to the presence of both difluoro and hydroxy groups, which confer unique chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various applications compared to its analogs.

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